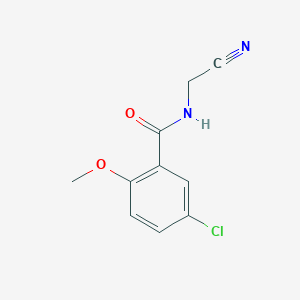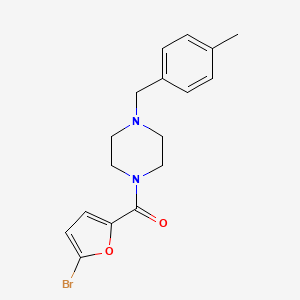![molecular formula C17H19BrO3 B5106188 1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5106188.png)
1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene, also known as BMB, is a chemical compound that belongs to the family of bromobenzenes. It is a synthetic compound that is used in scientific research applications. BMB is a versatile compound that has been found to have various biochemical and physiological effects.
Mécanisme D'action
1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene activates AhR by binding to its ligand-binding domain. This induces a conformational change in the receptor, leading to the dissociation of its chaperone proteins and the translocation of the receptor to the nucleus. In the nucleus, AhR binds to its partner protein, aryl hydrocarbon receptor nuclear translocator (ARNT), and together, they bind to specific DNA sequences called xenobiotic response elements (XREs). This leads to the transcriptional activation of target genes, which are involved in various biological processes, including xenobiotic metabolism, immune response, and cell proliferation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce the expression of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. This compound has also been found to modulate the immune response by inducing the expression of cytokines and chemokines. In addition, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene has several advantages as a tool for scientific research. It is a potent and selective ligand for AhR, which makes it a valuable tool for studying the function of this receptor. This compound is also a synthetic compound, which means that it can be easily synthesized in a laboratory setting. However, there are some limitations to the use of this compound in lab experiments. It has been found to be cytotoxic at high concentrations, which can limit its use in some experiments. In addition, this compound has a short half-life, which means that it needs to be freshly prepared for each experiment.
Orientations Futures
There are several future directions for the use of 1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene in scientific research. One area of interest is the role of AhR in the regulation of the immune response. This compound has been found to induce the expression of cytokines and chemokines, which suggests that it may play a role in the modulation of the immune response. Another area of interest is the development of new ligands for AhR. This compound is a potent and selective ligand for AhR, but there is a need for more specific and potent ligands that can be used to study the function of this receptor in greater detail. Finally, the development of new synthetic methods for the preparation of this compound and related compounds may provide new opportunities for the study of AhR and its downstream signaling pathways.
Conclusion
In conclusion, this compound is a synthetic compound that is used in scientific research applications. It is a potent and selective ligand for AhR, which makes it a valuable tool for studying the function of this receptor. This compound has various biochemical and physiological effects, including the induction of cytochrome P450 enzymes, modulation of the immune response, and inhibition of cancer cell proliferation. While there are some limitations to the use of this compound in lab experiments, there are several future directions for the study of this compound and its related compounds.
Méthodes De Synthèse
The synthesis of 1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene involves the reaction between 1-bromo-2-nitrobenzene and 4-(3-methoxyphenoxy)butyl alcohol in the presence of a base catalyst. The reaction results in the formation of this compound as a white crystalline solid. The synthesis of this compound is a straightforward process that can be carried out in a laboratory setting.
Applications De Recherche Scientifique
1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene is used in scientific research applications as a tool to study the function of proteins. It is commonly used as a ligand for the aryl hydrocarbon receptor (AhR), a transcription factor that plays a critical role in the regulation of various biological processes. This compound has been found to activate AhR and induce the expression of its target genes. This makes it a valuable tool for studying the function of AhR and its downstream signaling pathways.
Propriétés
IUPAC Name |
1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-19-14-7-6-8-15(13-14)20-11-4-5-12-21-17-10-3-2-9-16(17)18/h2-3,6-10,13H,4-5,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWOFELXVNTUKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCOC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{3-benzyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}-4-bromobenzamide](/img/structure/B5106107.png)
![4-(2-methoxyethoxy)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5106115.png)
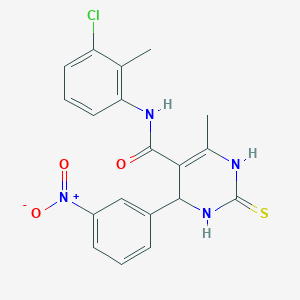
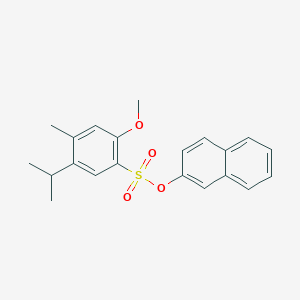
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinamine](/img/structure/B5106149.png)
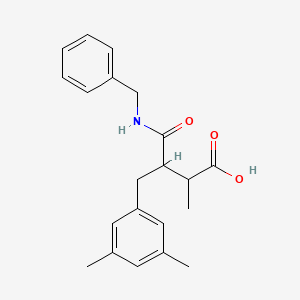
![2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5106163.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide](/img/structure/B5106171.png)
![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5106173.png)
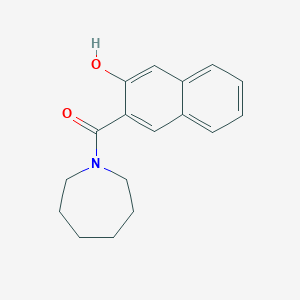
![2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride](/img/structure/B5106183.png)
![N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-3,4-dichlorobenzamide](/img/structure/B5106198.png)
